

# Application Note: Imaging of Strontium-89 Distribution in Preclinical Models of Bone Metastasis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Strontium cation Sr-89*

Cat. No.: *B122181*

[Get Quote](#)

## Introduction: The Clinical Challenge of Bone Metastasis and the Role of Strontium-89

Metastasis to the skeletal system is a frequent and devastating complication for patients with advanced cancers, particularly prostate and breast cancer, leading to severe pain, pathological fractures, and a significant reduction in quality of life.[1] Strontium-89 ( $^{89}\text{Sr}$ ) chloride, a beta-emitting radiopharmaceutical, has been a cornerstone in the palliative treatment of painful bone metastases for decades.[2] As a calcium mimetic,  $^{89}\text{Sr}$  is preferentially absorbed in areas of high osteoblastic activity, characteristic of metastatic lesions in the bone.[2] Upon localization, the emitted high-energy beta particles deliver a targeted radiotherapeutic dose to the tumor microenvironment, alleviating pain and potentially inhibiting tumor progression.[2]

Despite its established therapeutic efficacy, visualizing the precise biodistribution of  $^{89}\text{Sr}$  at the preclinical level has been challenging due to the lack of gamma emissions suitable for conventional scintigraphic imaging. This application note details a comprehensive approach to quantitatively and qualitatively assess the distribution of  $^{89}\text{Sr}$  in preclinical models of bone metastasis using the emerging modality of Cerenkov Luminescence Imaging (CLI), supported by traditional ex vivo validation techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate  $^{89}\text{Sr}$  imaging into their preclinical research workflows.

## The Principle of Cerenkov Luminescence Imaging (CLI) for $^{89}\text{Sr}$ Visualization

Cerenkov Luminescence Imaging (CLI) is a sensitive optical imaging modality that detects the faint light, known as Cerenkov radiation, produced when a charged particle travels through a dielectric medium (like biological tissue) at a velocity greater than the phase velocity of light in that medium.[3] Strontium-89 decays via beta emission, releasing high-energy electrons ( $\beta^-$  particles) with a maximum energy of 1.463 MeV.[1][4] This energy is well above the threshold required to generate Cerenkov radiation in tissue (approximately 0.22 MeV).[3]

The emitted Cerenkov photons, predominantly in the blue and ultraviolet spectrum, can be detected by highly sensitive, cooled charge-coupled device (CCD) cameras, such as those used in in vivo imaging systems (IVIS).[5] The intensity of the detected light is proportional to the concentration of the radionuclide, allowing for the non-invasive, real-time visualization and quantification of  $^{89}\text{Sr}$  distribution in small animal models.[6]

## Experimental Workflow for $^{89}\text{Sr}$ Imaging in a Preclinical Bone Metastasis Model

The following diagram outlines a comprehensive workflow for establishing a preclinical model of bone metastasis and subsequently imaging the biodistribution of  $^{89}\text{Sr}$  using in vivo and ex vivo techniques.



[Click to download full resolution via product page](#)

Caption: Comprehensive workflow for <sup>89</sup>Sr imaging in a preclinical bone metastasis model.

## Part 1: Establishment of a Preclinical Model of Prostate Cancer Bone Metastasis

A robust and reproducible animal model is critical for studying bone metastasis. The intracardiac injection of human prostate cancer cells into immunocompromised mice is a widely accepted method for generating bone metastases that mimic the clinical scenario.<sup>[7][8]</sup>

### Protocol 1: Intracardiac Injection of Prostate Cancer Cells

Materials:

- Human prostate cancer cell line expressing luciferase (e.g., PC3-luc)
- Appropriate cell culture medium and reagents
- Sterile phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- 6-8 week old male immunodeficient mice (e.g., NOD/SCID or NSG)
- Anesthesia (e.g., isoflurane)
- 30-gauge, 0.5-inch needle and 1 mL syringe
- 70% ethanol
- Heating pad

Procedure:

- Cell Culture and Preparation:
  - Culture PC3-luc cells in appropriate media until they reach 80-90% confluency.

- On the day of injection, wash the cells with sterile PBS, and detach them using trypsin-EDTA.
- Neutralize the trypsin with culture medium, and centrifuge the cells.
- Resuspend the cell pellet in cold, sterile PBS at a concentration of  $1 \times 10^6$  cells per 100  $\mu\text{L}$ . Keep the cell suspension on ice.
- Animal Preparation and Anesthesia:
  - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.
  - Place the mouse in a supine position on a heating pad to maintain body temperature.
  - Disinfect the chest area with 70% ethanol.
- Intracardiac Injection:
  - Position the needle at a 15-30 degree angle, bevel up, just to the left of the sternum, between the first and second rib.
  - Gently insert the needle into the chest cavity. The appearance of bright red blood pulsating into the hub of the syringe indicates successful entry into the left ventricle.
  - Slowly inject 100  $\mu\text{L}$  of the cell suspension ( $1 \times 10^6$  cells).
  - Carefully withdraw the needle.
- Post-injection Monitoring:
  - Monitor the mouse until it fully recovers from anesthesia.
  - Provide appropriate post-operative care, including analgesics as recommended by your institution's animal care and use committee.
- Tumor Growth Monitoring:

- Monitor the development of bone metastases weekly using bioluminescence imaging (BLI).
- Typically, bone metastases will become detectable by BLI 2-4 weeks post-injection.

## Part 2: In Vivo Cerenkov Luminescence Imaging of $^{89}\text{Sr}$ Distribution

Once bone metastases are established, the biodistribution of  $^{89}\text{Sr}$  can be imaged non-invasively using CLI.

### Protocol 2: In Vivo CLI of $^{89}\text{Sr}$

Materials:

- Mice with established bone metastases
- $^{89}\text{SrCl}_2$  solution (clinical grade or prepared for research)
- In vivo imaging system (IVIS) or equivalent high-sensitivity optical imager
- Anesthesia (isoflurane)
- Sterile saline for injection
- Appropriate shielding for handling  $^{89}\text{Sr}$

Procedure:

- Dose Preparation and Administration:
  - Calculate the required activity of  $^{89}\text{Sr}$ . A typical dose for preclinical imaging in mice is in the range of 1-5  $\mu\text{Ci}$ .[\[9\]](#)
  - Dilute the  $^{89}\text{SrCl}_2$  in sterile saline to a final injection volume of 100-200  $\mu\text{L}$ .
  - Administer the  $^{89}\text{Sr}$  solution intravenously via the tail vein.

- Cerenkov Luminescence Imaging:
  - Anesthetize the mouse using isoflurane.
  - Place the mouse in the imaging chamber of the IVIS system.
  - Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess the pharmacokinetics and tumor accumulation of  $^{89}\text{Sr}$ .
  - Use an open filter to collect the entire spectrum of emitted Cerenkov light.
  - Optimize imaging parameters such as exposure time and binning to achieve a good signal-to-noise ratio. Typical starting parameters are a 1-5 minute exposure with medium to high binning.[5]
- Image Analysis:
  - Use the accompanying software to draw regions of interest (ROIs) over the areas of suspected bone metastases (guided by prior BLI) and other organs.
  - Quantify the CLI signal in each ROI as average radiance (photons/s/cm<sup>2</sup>/sr).
  - Co-register the CLI images with the BLI images to confirm the localization of  $^{89}\text{Sr}$  within the metastatic lesions.

| Parameter             | Recommended Setting                                        | Rationale                                                                                                     |
|-----------------------|------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Animal Model          | 6-8 week old male immunodeficient mice                     | To allow for the growth of human cancer cell xenografts.                                                      |
| Tumor Cell Line       | PC3-luc (or other bone-tropic, luciferase-expressing line) | Luciferase expression enables tumor monitoring via bioluminescence imaging.                                   |
| <sup>89</sup> Sr Dose | 1-5 μCi per mouse                                          | Sufficient for CLI signal detection while minimizing potential therapeutic effects during the imaging period. |
| Imaging System        | Cooled CCD-based optical imager (e.g., IVIS)               | High sensitivity is required to detect the low-intensity Cerenkov signal.[5]                                  |
| Exposure Time         | 1-5 minutes                                                | Balances signal acquisition with the need to minimize motion artifacts and anesthesia time.                   |
| Binning               | Medium to High (e.g., 4x4 or 8x8)                          | Increases sensitivity by combining charge from adjacent pixels.                                               |
| Filter                | Open                                                       | To capture the full spectrum of Cerenkov radiation.                                                           |

## Part 3: Ex Vivo Validation of <sup>89</sup>Sr Distribution

To validate the in vivo CLI findings and obtain a more detailed quantitative and qualitative assessment of <sup>89</sup>Sr distribution, ex vivo analyses are essential.

### Protocol 3: Biodistribution Studies via Gamma Counting

Materials:

- Mice previously imaged with <sup>89</sup>Sr CLI

- Dissection tools
- Gamma counter
- Tubes for organ collection
- Analytical balance

#### Procedure:

- Tissue Collection:
  - At the final imaging time point, euthanize the mouse according to institutional guidelines.
  - Dissect and collect organs of interest, including bones with metastases (e.g., femurs, tibias, spine), muscle, liver, spleen, kidneys, and blood.
  - Weigh each tissue sample.
- Gamma Counting:
  - Place each tissue sample in a separate tube and measure the radioactivity using a gamma counter. While  $^{89}\text{Sr}$  is a pure beta emitter, gamma counters can detect the bremsstrahlung radiation produced by the interaction of beta particles with tissue.
  - Include standards of known  $^{89}\text{Sr}$  activity to create a calibration curve.
- Data Analysis:
  - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
  - Compare the biodistribution data with the in vivo CLI signal to validate the imaging results.

## Protocol 4: Autoradiography of Bone Sections

#### Materials:

- Bones with metastases collected from mice administered  $^{89}\text{Sr}$

- Formalin or other appropriate fixative
- Decalcifying solution (if necessary for sectioning)
- Paraffin or cryo-embedding medium
- Microtome
- Phosphor imaging screen or autoradiography film
- Phosphor imager or film developer

Procedure:

- Tissue Processing:
  - Fix the bone samples in formalin.
  - Decalcify the bones if required for sectioning.
  - Embed the tissues in paraffin or a cryo-embedding medium.
  - Cut thin sections (e.g., 5-10  $\mu\text{m}$ ) using a microtome.
- Autoradiography:
  - Mount the tissue sections onto microscope slides.
  - Expose the slides to a phosphor imaging screen or autoradiography film in a light-tight cassette. The exposure time will depend on the activity of  $^{89}\text{Sr}$  in the tissue and may range from several hours to days.
  - Develop the film or scan the phosphor screen to visualize the distribution of  $^{89}\text{Sr}$  within the bone microenvironment.
- Correlation with Histology:
  - After autoradiography, stain the same tissue sections with Hematoxylin and Eosin (H&E) to visualize the tissue morphology.

- Correlate the areas of high  $^{89}\text{Sr}$  signal on the autoradiograph with the locations of metastatic tumor cells in the H&E stained section.

## Expected Results and Data Interpretation

- In Vivo CLI: A strong CLI signal is expected to localize in the areas of bone metastases, corresponding to the bioluminescence signal from the tumor cells. The signal intensity should increase over the initial hours post-injection as  $^{89}\text{Sr}$  is cleared from the circulation and accumulates in the bone.
- Biodistribution: Quantitative analysis by gamma counting should confirm the high uptake of  $^{89}\text{Sr}$  in the bones containing metastases compared to other organs and healthy bone tissue.
- Autoradiography: High-resolution images from autoradiography will demonstrate the microscopic distribution of  $^{89}\text{Sr}$ , showing preferential accumulation at the interface between the tumor and the bone, where active bone remodeling is occurring.

The combination of these in vivo and ex vivo techniques provides a robust and self-validating system for assessing the distribution of  $^{89}\text{Sr}$  in preclinical models of bone metastasis. This multi-modal approach offers valuable insights into the targeting efficiency of  $^{89}\text{Sr}$  and can be a powerful tool in the development and evaluation of novel bone-targeted radiopharmaceuticals.

## Mechanism of $^{89}\text{Sr}$ Uptake and Cerenkov Radiation

The following diagram illustrates the biological mechanism of  $^{89}\text{Sr}$  uptake in bone and the physical principle of Cerenkov radiation generation.



[Click to download full resolution via product page](#)

Caption: Mechanism of  $^{89}\text{Sr}$  uptake and Cerenkov radiation for preclinical imaging.

## References

- Simons, B. W., Kothari, V., Benzon, B., Ghabili, K., Hughes, R., Zarif, J. C., Ross, A. E., Hurley, P. J., & Schaeffer, E. M. (2019). A mouse model of prostate cancer bone metastasis in a syngeneic immunocompetent host. *Oncotarget*, 10(64), 6865–6874. [[Link](#)]
- Thorek, D. L. J., Riedl, C. C., & Grimm, J. (2014). Clinical Cerenkov luminescence imaging of (89)Zr-trastuzumab. *Journal of Nuclear Medicine*, 55(1), 95–98. [[Link](#)]
- Wang, H., Chen, S., Zuo, C., Wang, Z., & Wang, Y. (2022). Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model. *Journal of Visualized Experiments*, (188), e64406. [[Link](#)]
- Kozloff, K. M., & Livi, K. J. (2015). Models of Prostate Cancer Bone Metastasis. In *Bone Cancer* (pp. 359-371). Humana Press, New York, NY. [[Link](#)]
- Mitchell, G. S., Gill, R. K., Boucher, D. L., Li, C., & Cherry, S. R. (2011). In vivo Cerenkov luminescence imaging: a new tool for molecular imaging. *Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences*, 369(1955), 4605–4619. [[Link](#)]
- Ciarrocchi, E., & Belcari, N. (2017). Cerenkov luminescence imaging: physics principles and potential applications in biomedical sciences. *EJNMMI Physics*, 4(1), 14. [[Link](#)]
- Abou, D. S., Ku, T., & Smith-Jones, P. M. (2011). In vivo biodistribution and accumulation of 89Zr in mice. *Nuclear Medicine and Biology*, 38(5), 675–681. [[Link](#)]
- Holland, J. P., Normand, G., & Lewis, J. S. (2025). Radiances of Cerenkov-Emitting Radionuclides on the In Vivo Imaging System. *Journal of Nuclear Medicine*. [[Link](#)]
- Henriksen, G., Fisher, D. R., Roeske, J. C., Bruland, Ø. S., & Larsen, R. H. (2003). Targeting of osseous sites with alpha-emitting 223Ra: comparison with the beta-emitter 89Sr in mice. *Journal of Nuclear Medicine*, 44(2), 252–259. [[Link](#)]
- Pandya, D. N., Wadas, T. J., & Wilson, D. L. (2018). Practical Guidelines for Cerenkov Luminescence Imaging With Clinically Relevant Isotopes. In *Methods in Molecular Biology* (Vol. 1790, pp. 197–208). Humana Press, New York, NY. [[Link](#)]

- Banti, C. N., & Hadjidakou, S. K. (2021). Spatio-temporal biodistribution of <sup>89</sup>Zr-oxine labeled huLym-1-A-BB3z-CAR T-cells by PET imaging in a preclinical tumor model. *Scientific Reports*, 11(1), 15077. [[Link](#)]
- Therapeutic Goods Administration. (n.d.). strontium [<sup>89</sup>Sr] chloride injection. Retrieved from [[Link](#)]
- Blake, G. M., Zivanovic, M. A., Blaquiere, R. M., Fine, D. R., McEwan, A. J., & Ackery, D. M. (1988). Strontium-89 therapy: measurement of absorbed dose to skeletal metastases. *Journal of Nuclear Medicine*, 29(4), 549–557. [[Link](#)]
- Ben-Josef, E., Lucas, D. R., Vasan, S., & Porter, A. T. (1995). A direct measurement of strontium-89 activity in bone metastases. *Journal of Nuclear Medicine*, 36(11), 2045–2049. [[Link](#)]
- Bialkowski, M. M., Wierzbicki, J. G., & Porter, A. T. (1997). Modeling of internal dose distributions during SR-89 treatment of a patient with bone metastases. *Cancer Biotherapy & Radiopharmaceuticals*, 12(5), 355–362. [[Link](#)]
- Vertex AI Search. (n.d.). Alleviating Metastatic Bone Pain: The Role of Strontium-89 Chloride in Palliative Care.
- Australian Radiation Protection and Nuclear Safety Agency. (n.d.). Guidelines for the Therapeutic Administration of Strontium-89. Retrieved from [[Link](#)]
- Ruggiero, A., Holland, J. P., Lewis, J. S., & Grimm, J. (2010). Cerenkov luminescence imaging of medical isotopes. *Journal of Nuclear Medicine*, 51(7), 1123–1130. [[Link](#)]
- Robinson, R. G., Preston, D. F., Schiefelbein, M. J., & Baxter, K. G. (1995). Strontium 89 therapy for the palliation of pain due to osseous metastases. *JAMA*, 274(5), 420–424. [[Link](#)]
- Robinson, R. G. (1989). Strontium-89: treatment results and kinetics in patients with painful metastatic prostate and breast cancer in bone. *Radiographics*, 9(2), 271–281. [[Link](#)]
- Calabrò, D., Laforest, R., & D'Souza, D. (2017). Characteristic X-ray Imaging for Palliative Therapy Using strontium-89 Chloride: Understanding the Mechanism of Nuclear Medicine Imaging of strontium-89 Chloride. *Radiology and Physics Technology*, 10(2), 227–233. [[Link](#)]

- Sciuto, R., Festa, A., Rea, S., Pasqualoni, R., Bergomi, S., & Maini, C. L. (2001). Strontium-89 therapy and imaging with bremsstrahlung in bone metastases. *Quarterly Journal of Nuclear Medicine*, 45(3), 223–228. [[Link](#)]
- Laforest, R., & D'Souza, D. (2017). Characteristic X-ray Imaging for Palliative Therapy Using strontium-89 Chloride. *Journal of Nuclear Medicine Technology*, 45(4), 281–285. [[Link](#)]
- Robinson, R. G. (1993). Strontium-89 for treatment of painful bone metastasis from prostate cancer. *Oncology (Williston Park, N.Y.)*, 7(6), 39–43. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Modeling of internal dose distributions during SR-89 treatment of a patient with bone metastases - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. openmedscience.com [[openmedscience.com](https://openmedscience.com)]
- 3. In vivo Cerenkov luminescence imaging: a new tool for molecular imaging - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. Characteristic X-ray imaging for palliative therapy using strontium-89 chloride: understanding the mechanism of nuclear medicine imaging of strontium-89 chloride - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. cancer.wisc.edu [[cancer.wisc.edu](https://cancer.wisc.edu)]
- 6. Cerenkov luminescence imaging of medical isotopes - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [[jove.com](https://jove.com)]
- 8. Models of Prostate Cancer Bone Metastasis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. ors.org [[ors.org](https://ors.org)]
- To cite this document: BenchChem. [Application Note: Imaging of Strontium-89 Distribution in Preclinical Models of Bone Metastasis]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b122181#imaging-of-strontium-89-distribution-in-preclinical-models>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)